Scientific Field: Polymer Science
Application Summary: DMPA is used as a photoinitiator for the photopolymerization of methacrylate monomers in thick sections.
Methods of Application: The polymerization rate increases when the DMPA content increases from 0.125 wt % to 0.25 wt %.
Results or Outcomes: DMPA is an efficient photoinitiator for thick sections (≥ 2 mm) because a fast reaction and high conversions are obtained with concentrations as low as 0.25 wt % DMPA.
Scientific Field: Material Science
Application Summary: DMPA is used in the preparation of UV-curing silicone rubber with excellent mechanical properties and thermal stability via thiol-ene reaction.
Results or Outcomes: The UV-curing silicone rubber prepared using DMPA exhibits excellent mechanical properties and thermal stability.
Scientific Field: 3D Printing Technology
Application Summary: DMPA is used in photosensitive resin printing.
Scientific Field: Electronics Engineering
Application Summary: DMPA can be used as an initiator in the process of making an integrated circuit.
Application Summary: DMPA is widely used as a UV (ultra-violet) curing agent in UV curing systems, applied to ink, paper, and metal paint.
Application Summary: DMPA is widely used in the polymerization of acrylic acid and acrylate, the polymerization and crosslinking of unsaturated polyester.
Scientific Field: Analytical Chemistry
Application Summary: DMPA can be used as an analytical reagent.
Application Summary: DMPA can be used as a starting material to prepare a water-soluble supramolecular-structured photoinitiator which is more efficient than DMPA.
2,2-Dimethoxy-2-phenylacetophenone is an organic compound with the molecular formula . It is characterized as a photoinitiator, primarily used in radical polymerization processes, particularly in the production of acrylate polymers. This compound appears as a white to light yellow powder and has a melting point ranging from 65.0 to 69.0 °C. It is soluble in methanol and exhibits light sensitivity, which is crucial for its role in initiating polymerization reactions under ultraviolet light exposure .
The primary chemical reaction involving 2,2-dimethoxy-2-phenylacetophenone is its photochemical cleavage when exposed to ultraviolet light. This process generates free radicals that initiate polymerization reactions. The mechanism of action includes the formation of α,α-dimethoxybenzyl radicals, which can further participate in various radical reactions, including self-termination and addition to unsaturated compounds like acrylonitrile . The compound's reactivity is influenced by both thermal and photochemical conditions, which affect product distributions and reaction kinetics .
The synthesis of 2,2-dimethoxy-2-phenylacetophenone typically involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. This method allows for the formation of the desired compound under moderate reaction conditions. The process can be optimized by using catalysts such as polyethylene glycol or crown ethers to enhance yields and facilitate separation of the product from unreacted materials .
2,2-Dimethoxy-2-phenylacetophenone is widely used as a photoinitiator in various applications:
Interaction studies involving 2,2-dimethoxy-2-phenylacetophenone often focus on its complexation with other molecules to enhance solubility and reactivity. For instance, research has demonstrated the formation of host/guest complexes with methylated β-cyclodextrin, which improves the compound's solubility in aqueous environments and facilitates its use in aqueous photopolymerization systems . These studies are essential for understanding how modifications to the compound can optimize its performance in various applications.
Several compounds share structural similarities or functional roles with 2,2-dimethoxy-2-phenylacetophenone. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzoin | Used as a photoinitiator; less reactive than 2,2-dimethoxy-2-phenylacetophenone | |
1-Hydroxycyclohexyl phenyl ketone | Another effective photoinitiator; more soluble in water than 2,2-dimethoxy-2-phenylacetophenone | |
4-Methylbenzoin | Similar photoinitiating properties but different reactivity profile | |
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Highly efficient photoinitiator; used in similar applications but has different absorption characteristics |
The uniqueness of 2,2-dimethoxy-2-phenylacetophenone lies in its specific structure that allows for effective radical generation upon UV exposure while maintaining a balance between solubility and reactivity. Its ability to initiate polymerization efficiently makes it particularly valuable in industrial applications compared to other similar compounds.
Irritant;Health Hazard;Environmental Hazard